5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline

Antibacterial Quinoline Drug Discovery

Sourcing specialty fluorinated heterocycles with the requisite purity for reproducible SAR studies presents a supply challenge. 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline (CAS 1065076-26-7) addresses this need as a high-purity building block with a differentiating dual-5,7-CF₃ pattern. - Unique Electronic Profile: The electron-withdrawing CF₃ groups at both the 5- and 7-positions of the quinoline core significantly modulate lipophilicity and metabolic stability, properties not achievable with non-fluorinated or mono-substituted analogs. - Versatile Hydrazino Handle: The 4-hydrazino group enables facile condensation with aldehydes/ketones to generate hydrazone libraries, applicable in medicinal chemistry campaigns and the development of novel fluorescent probes with tunable photophysical properties.

Molecular Formula C11H7F6N3
Molecular Weight 295.18 g/mol
Cat. No. B12840090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline
Molecular FormulaC11H7F6N3
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C=C(C2=C1NN)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H7F6N3/c12-10(13,14)5-3-6(11(15,16)17)9-7(20-18)1-2-19-8(9)4-5/h1-4H,18H2,(H,19,20)
InChIKeyCXDHWSBUWFUCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline Baseline Overview


5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline (CAS: 1065076-26-7) is a fluorinated heterocyclic building block characterized by a quinoline core with trifluoromethyl (-CF3) groups at the 5 and 7 positions and a hydrazino (-NHNH2) substituent at the 4-position . Its molecular formula is C11H7F6N3, with a molecular weight of 295.18 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the development of novel derivatives, where the electron-withdrawing CF3 groups can modulate lipophilicity and metabolic stability .

Synthetic building block for medicinal chemistry
Trifluoromethyl groups influence lipophilicity and metabolic stability
Hydrazino functional handle for derivatization via hydrazone formation

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline: Substitution Alert


Simple substitution of 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline with generic 4-hydrazinoquinoline or other monosubstituted analogs is not scientifically justifiable due to the significant impact of the dual 5,7-bis(trifluoromethyl) groups on key molecular properties. These strong electron-withdrawing substituents are known to substantially alter the electronic distribution of the quinoline core, thereby affecting its reactivity profile, lipophilicity, and potential interactions with biological targets . While head-to-head quantitative data for this specific compound is absent from the primary literature, this structural feature is a critical differentiator from compounds like 4-hydrazinoquinoline or 7-chloro-4-hydrazinoquinoline, which lack this specific fluorination pattern and thus possess different physicochemical and pharmacological profiles [1].

Electronic effect
5,7-Bis(trifluoromethyl)
Unsubstituted analog
Dual CF3 groups strongly modify quinoline core electron density, altering reactivity and biological target interactions.
Lipophilicity
Fluorinated derivative
Parent 4-hydrazinoquinoline
Trifluoromethyl substitution increases calculated lipophilicity, potentially affecting membrane permeability and distribution.
Pharmacological profile
This substitution pattern
Mono-substituted/chloro analogs
Different substitution pattern leads to distinct physicochemical and pharmacological profiles; direct interchange not supported.

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline Differentiation Evidence


Antibacterial Potential: Class-Level Evidence

No direct quantitative antibacterial data (e.g., MIC, zone of inhibition) is available in the public domain for 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline. Claims of antibacterial activity are based on class-level inference from other quinoline derivatives. For example, a study on (bis)trifluoromethyl-promoted N-aryl biquinoline derivatives demonstrated antimicrobial activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 3.12 to 12.5 µg/mL [1]. However, this data pertains to a different chemical series and cannot be used to quantify the activity of the target compound. Similarly, the class of 4-hydrazinoquinolines shows promise, but specific potency is not established for this molecule .

Antibacterial potential
Class-level inference
No direct MIC data available
Data gap – procurement based on building-block utility, not bioactivity.
Class-level inference from biquinoline derivatives only.
Antibacterial Quinoline Drug Discovery

Lipophilicity vs. 4-Hydrazinoquinoline

The introduction of two trifluoromethyl groups is a well-established strategy to increase lipophilicity, which can enhance membrane permeability and metabolic stability. This is supported by calculated physicochemical properties. 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline has a calculated XLogP3-AA of 3.2 . In contrast, the parent scaffold, 4-hydrazinoquinoline, is expected to be significantly less lipophilic. This difference is a key, albeit class-level, factor for researchers designing compounds for improved cellular uptake or CNS penetration. Direct experimental logP values are not available for either compound in the public domain.

Calculated lipophilicity
Class-level inference
XLogP3-AA 3.2
Supports selection as a more lipophilic building block vs. non-fluorinated parent.
Experimental logP not reported.
Physicochemical Properties Lipophilicity Drug Design

Antileishmanial Activity: Analog Evidence

Direct activity data for 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline against Leishmania species is absent. However, a study on a structurally related derivative, AMQ-j (a 7-chloro-4-hydrazinoquinoline derivative), provides class-level context. AMQ-j demonstrated significant in vitro and in vivo antileishmanial activity against Leishmania amazonensis, inducing autophagy and apoptosis in the parasite. In vivo intralesional treatment in BALB/c mice effectively reduced parasite burden and lesion size without significant hepatic or renal toxicity markers [1]. This data suggests the 4-hydrazinoquinoline scaffold has potential, but the specific contribution of the 5,7-bis(trifluoromethyl) substitution remains unquantified.

Antileishmanial context
Supporting evidence (analog)
No direct data; related 7-chloro analog shows in vivo activity
Scaffold potential exists, but 5,7-bis(trifluoromethyl) contribution unquantified.
AMQ-j analog data; SAR extension not confirmed.
Antileishmanial 4-Hydrazinoquinoline Neglected Tropical Diseases

5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline: Application Scenarios


Synthesis of Fluorescent Probes and Sensors

The 4-hydrazino group serves as a versatile reactive handle for condensation with aldehydes and ketones to form hydrazones. This can be leveraged to create novel fluorescent probes, where the electron-withdrawing 5,7-bis(trifluoromethyl) groups on the quinoline core may fine-tune the photophysical properties (e.g., emission wavelength, quantum yield) of the resulting conjugates . This application is a direct extension of the compound's defined role as a specialized building block.

Antiparasitic Lead Optimization

Given the class-level evidence of antileishmanial activity for a related 4-hydrazinoquinoline derivative , this specific compound could be used in medicinal chemistry campaigns to generate and screen a library of novel analogs. The objective would be to establish a structure-activity relationship (SAR) for the 5,7-bis(trifluoromethyl) motif against Leishmania or other parasitic targets. Its unique substitution pattern makes it a valuable comparator in such studies to determine the impact of fluorination on potency and selectivity.

Metal-Binding Ligands for Catalysis & Sensing

Hydrazino and hydrazone derivatives are known for their ability to chelate metal ions. The electron-deficient quinoline core of 5,7-Bis(trifluoromethyl)-4-hydrazinoquinoline could lead to the development of unique ligands with altered redox properties and stability. These ligands could find applications in transition-metal catalysis or in the design of selective chemosensors for specific metal cations . This application leverages its distinct electronic structure, a key differentiator from non-fluorinated analogs.

Application
Selection Property
Validation Focus
Fluorescent probe synthesis
Hydrazino-aldehyde reactive handle; CF3-tuned photophysics
Hydrazone formation efficiency, emission properties
Antiparasitic lead optimization
5,7-bis(trifluoromethyl) SAR comparator
In vitro anti-leishmanial screening, SAR interpretation
Metal-binding ligand design
Electron-deficient quinoline core; hydrazino metal chelation
Complex stability, catalytic or sensing activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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